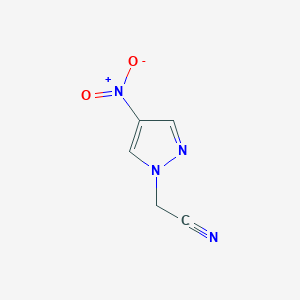

(4-nitro-1H-pyrazol-1-yl)acetonitrile

Description

BenchChem offers high-quality (4-nitro-1H-pyrazol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-nitro-1H-pyrazol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQFUHCPOAKRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296111 | |

| Record name | 4-Nitro-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-47-5 | |

| Record name | 4-Nitro-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of (4-nitro-1H-pyrazol-1-yl)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the synthesis of this heterocyclic compound, its detailed spectroscopic characterization, and an exploration of its potential applications, drawing upon structure-activity relationships of related pyrazole derivatives. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of pharmacological activities.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are present in numerous FDA-approved drugs, highlighting their importance as "privileged structures" in drug design.[3] The pyrazole nucleus can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility, and its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[3]

The introduction of a nitro group onto the pyrazole ring, as seen in (4-nitro-1H-pyrazol-1-yl)acetonitrile, significantly influences the molecule's electronic properties and reactivity. Nitropyrazoles are key intermediates in the synthesis of more complex, highly functionalized molecules and are also investigated for their energetic properties.[4][5][6] The acetonitrile moiety further adds to the molecule's chemical versatility, providing a reactive handle for a variety of organic transformations.[7] This guide will provide a detailed examination of the molecular architecture of (4-nitro-1H-pyrazol-1-yl)acetonitrile, offering insights into its scientific and pharmaceutical potential.

Synthesis and Mechanistic Considerations

The synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile can be approached through the N-alkylation of 4-nitropyrazole with a suitable two-carbon electrophile. A plausible and efficient method involves the reaction of 4-nitropyrazole with chloroacetonitrile in the presence of a base.

Proposed Synthetic Protocol:

Reaction: N-alkylation of 4-nitropyrazole with chloroacetonitrile.

Materials:

-

4-Nitropyrazole

-

Chloroacetonitrile

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (solvent)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a solution of 4-nitropyrazole (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add chloroacetonitrile (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield (4-nitro-1H-pyrazol-1-yl)acetonitrile.

Causality of Experimental Choices:

-

Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the pyrazole nitrogen, making it nucleophilic, but not so strong as to cause unwanted side reactions.

-

Solvent: Acetonitrile is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and facilitates the Sₙ2 reaction.[8]

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring a high purity of the final product.

Molecular Structure and Spectroscopic Elucidation

The molecular structure of (4-nitro-1H-pyrazol-1-yl)acetonitrile, with the CAS number 1001500-47-5, is characterized by a planar 4-nitropyrazole ring linked to a flexible acetonitrile group.[9]

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Two doublets in the aromatic region for the pyrazole protons; a singlet for the methylene protons of the acetonitrile group. |

| ¹³C NMR | Resonances for the pyrazole ring carbons, with the carbon bearing the nitro group being significantly deshielded; a signal for the methylene carbon and a characteristic signal for the nitrile carbon.[10] |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile, asymmetric and symmetric stretches of the NO₂ group, and C-H and C=C/C=N stretches of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

X-ray Crystallography Insights

While the specific crystal structure of (4-nitro-1H-pyrazol-1-yl)acetonitrile is not publicly available, analysis of related structures, such as 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, provides valuable insights.[11] It is expected that the pyrazole ring is planar, and the nitro group is likely to be coplanar with the ring to maximize resonance stabilization. The acetonitrile group will have rotational freedom around the C-N bond. In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking are likely to play a significant role in the crystal packing.[11]

Chemical Reactivity and Potential Applications

The chemical reactivity of (4-nitro-1H-pyrazol-1-yl)acetonitrile is dictated by the interplay of its functional groups.

Reactivity Profile

-

Nitrile Group: The nitrile functionality can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. This versatility makes it a valuable synthon for creating a diverse library of compounds.

-

Nitro Group: The electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group, providing a key step in the synthesis of other functionalized pyrazoles.

-

Pyrazole Ring: The pyrazole ring is a stable aromatic system. The C-H bonds on the ring can be functionalized through various C-H activation strategies.[12]

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][13][14] The presence of the nitro group can enhance these activities or introduce new ones. For instance, nitroaromatic compounds are known to have antimicrobial and antiparasitic effects. The acetonitrile group can be used to link the molecule to other pharmacophores or to modulate its physicochemical properties.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling (4-nitro-1H-pyrazol-1-yl)acetonitrile.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: While specific toxicity data for this compound is not available, nitropyrazole derivatives should be handled with care. Some nitroaromatic compounds can be toxic and may cause irritation upon contact with skin or eyes.[5][15] Chronic exposure to some pyrazolones has been associated with toxicity.[16]

-

Storage: Store in a cool, dry place away from heat and incompatible materials. Keep the container tightly sealed.

Conclusion

(4-nitro-1H-pyrazol-1-yl)acetonitrile is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its molecular structure, characterized by the presence of a nitropyrazole ring and an acetonitrile moiety, offers a rich landscape for chemical modification and the development of novel bioactive molecules. This guide has provided a comprehensive overview of its synthesis, structural features, reactivity, and potential applications, underscoring its importance as a valuable building block for future research and development.

Diagrams

Synthesis Workflow

Caption: Potential chemical transformations of (4-nitro-1H-pyrazol-1-yl)acetonitrile.

References

-

[Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.]([Link] scholar.org/paper/Synthesis-and-Pharmacological-Activities-of-A-Review-Faidallah-Khan/19a933f114c00078028f80424560a63901b50422)

-

[13 C NMR chemical shifts (ppm) of C-nitropyrazoles.[17]]([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(1h-pyrazol-1-yl)acetonitrile (C5H5N3) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. guidechem.com [guidechem.com]

- 6. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. matrixscientific.com [matrixscientific.com]

- 10. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1H-Pyrazole [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Abstract

(4-nitro-1H-pyrazol-1-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a reactive nitrile group and an electron-withdrawing nitro group on the pyrazole core, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the predominant synthesis pathway for (4-nitro-1H-pyrazol-1-yl)acetonitrile, focusing on the N-alkylation of 4-nitropyrazole. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss critical aspects of characterization, safety, and process optimization. This document is intended for researchers, chemists, and drug development professionals engaged in heterocyclic chemistry and the synthesis of novel molecular entities.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. The introduction of a nitro group at the C4 position and an acetonitrile moiety at the N1 position creates a molecule with distinct electronic properties and synthetic handles. The nitro group can act as a director for further functionalization or be reduced to an amine, opening pathways to diverse derivatives such as aminopyrazoles, which are of significant interest in kinase inhibitor development.[1] The nitrile group is also highly versatile and can be hydrolyzed, reduced, or used in cycloaddition reactions.

The most direct and widely adopted strategy for the synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile is the regioselective N-alkylation of 4-nitropyrazole. This approach is favored due to the commercial availability and straightforward preparation of the 4-nitropyrazole starting material. The core transformation involves the deprotonation of the pyrazole N-H followed by a nucleophilic attack on a two-carbon electrophile, typically a haloacetonitrile.

This guide will focus on this primary pathway, breaking down the synthesis into two key stages:

-

Stage 1: Synthesis of 4-Nitropyrazole: The nitration of pyrazole.

-

Stage 2: N-Alkylation: The reaction of 4-nitropyrazole with chloroacetonitrile to yield the target compound.

Stage 1: Synthesis of the 4-Nitropyrazole Precursor

The synthesis of the 4-nitropyrazole starting material is a critical first step. While various methods exist, direct nitration of pyrazole using a mixture of nitric and sulfuric acids remains a common and effective approach.[1][2]

Mechanism of Nitration

The reaction proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich heterocycle, then attacks the nitronium ion. The reaction favors substitution at the C4 position due to the directing effects of the two nitrogen atoms.

Optimized Protocol for 4-Nitropyrazole Synthesis

An optimized one-pot, two-step method has been reported to achieve high yields.[2] This involves the initial formation of pyrazole sulfate followed by nitration.

Reagents and Equipment:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (98%)

-

Fuming Sulfuric Acid (20% SO₃)

-

Four-necked flask with mechanical stirrer, thermometer, and dropping funnel

-

Ice-water bath

Procedure:

-

To a 100 mL four-necked flask, add concentrated sulfuric acid (11 mL, 0.21 mol) and pyrazole (6.8 g, 0.1 mol) at room temperature and stir until the pyrazole dissolves.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (6.3 mL, 0.15 mol) to fuming sulfuric acid (19.3 mL, 0.30 mol) in an ice-water bath, keeping the temperature between 0-10°C.

-

Slowly add the prepared nitrating mixture to the pyrazole sulfate solution.

-

Heat the reaction mixture to 50°C and maintain for 1.5 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a concentrated base (e.g., ammonium hydroxide) to precipitate the product.[3]

-

Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent like toluene or hot water to obtain pure 4-nitropyrazole as a white solid.[1][3]

Under optimal conditions, this method can achieve yields as high as 85%.[2]

Stage 2: Synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

The core of the synthesis is the N-alkylation of the 4-nitropyrazole precursor. This reaction is typically performed using a haloacetonitrile in the presence of a base.

Synthesis Workflow

The overall transformation from 4-nitropyrazole to the final product is illustrated below.

Caption: Synthesis workflow for (4-nitro-1H-pyrazol-1-yl)acetonitrile.

Mechanism of N-Alkylation

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.

-

Deprotonation: The base (e.g., potassium carbonate) abstracts the acidic proton from the N1 position of the 4-nitropyrazole ring, generating a pyrazolate anion. This anion is a potent nucleophile.

-

Nucleophilic Attack: The pyrazolate anion attacks the electrophilic carbon atom of chloroacetonitrile.

-

Displacement: The chloride ion is displaced as the leaving group, forming the C-N bond and yielding the final product, (4-nitro-1H-pyrazol-1-yl)acetonitrile.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and stabilize the charged intermediate of the Sₙ2 reaction without solvating the nucleophile excessively, which would decrease its reactivity. Acetonitrile is often preferred for easier removal during workup.[3]

-

Base: Anhydrous potassium carbonate is a common choice. It is a moderately strong base, sufficient to deprotonate the pyrazole without causing hydrolysis of the nitrile group or other side reactions. It is also inexpensive and easily removed by filtration.

-

Electrophile: Chloroacetonitrile is typically used as the alkylating agent due to its appropriate reactivity and commercial availability. Bromoacetonitrile can also be used and may be more reactive, potentially allowing for milder reaction conditions.

Detailed Experimental Protocol

Reagents and Equipment:

-

4-Nitropyrazole

-

Chloroacetonitrile

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of 4-nitropyrazole (1.0 eq.) in anhydrous acetonitrile (0.2-0.5 M), add anhydrous potassium carbonate (1.5-2.0 eq.).

-

Stir the suspension vigorously at room temperature for 15-30 minutes to facilitate the formation of the pyrazolate salt.

-

Add chloroacetonitrile (1.1-1.2 eq.) to the mixture.

-

Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-6 hours.

-

Upon completion, cool the mixture to room temperature and remove the inorganic salts (K₂CO₃ and KCl) by filtration.

-

Wash the filtered salts with a small amount of fresh acetonitrile.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield (4-nitro-1H-pyrazol-1-yl)acetonitrile as a solid.

Characterization Data

The identity and purity of the synthesized (4-nitro-1H-pyrazol-1-yl)acetonitrile must be confirmed through spectroscopic analysis. The following table summarizes typical characterization data.

| Analysis | Expected Results |

| Appearance | White to pale yellow solid |

| ¹H NMR | Signals corresponding to the pyrazole ring protons and the methylene protons of the acetonitrile group. The pyrazole protons will appear as singlets in the aromatic region, and the methylene protons as a singlet further upfield. |

| ¹³C NMR | Resonances for the pyrazole ring carbons, the nitrile carbon, and the methylene carbon. |

| FT-IR (cm⁻¹) | Characteristic peaks for C≡N stretch (approx. 2250-2270), C-NO₂ stretch (approx. 1500-1550 and 1340-1380), and aromatic C-H stretches. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₅H₄N₄O₂. |

Safety Considerations

It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use.

-

4-Nitropyrazole: While stable, nitroaromatic compounds should be handled with care as they can be energetic. Avoid heat, shock, and friction.

-

Chloroacetonitrile: This substance is highly toxic and a lachrymator.[4][5][6] It is fatal if it comes into contact with the skin, toxic if swallowed or inhaled, and causes serious eye irritation.[5][6][7] It is also a flammable liquid.[4][7] All manipulations involving chloroacetonitrile must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Acetonitrile: A flammable liquid with moderate toxicity. Handle in a fume hood.

-

Reaction Quenching: The workup procedure should be performed with care, especially if residual reactive species are possible.

Conclusion

The synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile via the N-alkylation of 4-nitropyrazole is a robust and reliable method. This guide provides a comprehensive framework, from the synthesis of the necessary precursor to the final, purified product. By understanding the underlying chemical principles and adhering strictly to safety protocols, researchers can effectively produce this valuable intermediate for applications in drug discovery and advanced material synthesis. The key to a successful synthesis lies in the use of anhydrous conditions to prevent side reactions and careful monitoring to ensure complete conversion before purification.

References

-

Org Prep Daily. 1-allyl-4-nitropyrazole. Available at: [Link]

- Google Patents. US3294814A - 4-nitropyrazoles.

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available at: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

Sources

- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-(4-Nitro-1H-pyrazol-1-yl)acetonitrile

An In-depth Examination of its Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out as a "privileged scaffold" due to their wide range of biological activities.[1] Among these, nitro-substituted pyrazoles are of significant interest as versatile intermediates for synthesizing more complex heterocyclic systems and as potential therapeutic agents themselves.[2][3][4] This technical guide provides a detailed overview of 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile , a key building block in the development of novel pharmaceuticals and functional materials.

While commonly referred to as (4-nitro-1H-pyrazol-1-yl)acetonitrile, its systematic IUPAC name is 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile . This distinction is crucial for precise chemical communication. The molecule's structure, featuring a reactive nitrile group and an electron-withdrawing nitro group on the pyrazole core, makes it a highly valuable precursor for a variety of organic transformations.[2] This guide will delve into the synthesis, chemical properties, and the burgeoning applications of this compound, with a particular focus on its role in drug development.

Nomenclature and Physicochemical Properties

The systematic naming of this compound follows IUPAC conventions, where "acetonitrile" is the parent structure.[5][6] The 4-nitro-1H-pyrazol-1-yl group is treated as a substituent at the second carbon of the acetonitrile moiety.

Table 1: Physicochemical Properties of Related Compounds

| Property | Value (2-(4-nitrophenyl)acetonitrile) | Value (Acetonitrile) | Reference |

| Molecular Formula | C8H6N2O2 | C2H3N | [6][7] |

| Molecular Weight | 162.15 g/mol | 41.05 g/mol | [6][7] |

| Appearance | Light brown solid | Colorless liquid | [6][8] |

| Boiling Point | 178 °C at 12 mmHg | 81.6 °C | [6][8] |

| Density | Not available | 0.786 g/cm³ | [6] |

| LogP | 1.4 | -0.54 | [5][7] |

Synthesis and Reaction Mechanisms

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile typically involves two key steps: the formation of the 4-nitropyrazole core and the subsequent N-alkylation with a cyanomethyl group.

Synthesis of the 4-Nitropyrazole Core

The 4-nitropyrazole scaffold is a crucial intermediate.[4] Traditional methods for its synthesis include the direct nitration of pyrazole using a mixture of nitric and sulfuric acids.[4][9] However, this method can suffer from low yields and the formation of byproducts.[9] More efficient, modern approaches have been developed to improve yield and safety.

A "one-pot, two-step" method has been optimized for this process:

-

Pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate.

-

This is followed by direct nitration using a mixture of fuming nitric acid and fuming sulfuric acid.[4]

This optimized process can achieve yields of up to 85%.[4]

N-Alkylation of 4-Nitropyrazole

The introduction of the acetonitrile side chain is achieved through N-alkylation of the 4-nitropyrazole ring. This is a critical step that can be influenced by various factors, including the choice of base, solvent, and alkylating agent. A general protocol for N-alkylation of pyrazoles involves reacting the pyrazole with an alkyl halide (in this case, chloroacetonitrile or bromoacetonitrile) in the presence of a base.[10]

Detailed Experimental Protocol: N-Alkylation of 4-Nitropyrazole

-

Preparation: To a solution of 4-nitropyrazole (1.0 equivalent) in a suitable aprotic solvent such as acetone or DMF (0.5 M), add a base (e.g., K2CO3 or NaH, 1.5 equivalents) with stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: To this mixture, add chloroacetonitrile (1.2 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the mixture with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile.[10]

The regioselectivity of N-alkylation (attachment at N1 vs. N2) is a key consideration. For pyrazole itself, calculations have shown that the activation energy can favor either N1 or N2 alkylation depending on the alkylating agent used.[11] The presence of substituents on the pyrazole ring and the alkylating agent can introduce steric and electronic effects, including hydrogen bonding, that dictate the final product ratio.[11]

Caption: General synthesis workflow for 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile.

Applications in Drug Discovery and Materials Science

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this moiety for treating a range of diseases from cancer to viral infections.[1] The nitro group and nitrile functionality on 2-(4-nitro-1H-pyrazol-1-yl)acetonitrile provide synthetic handles for creating diverse libraries of compounds for drug screening.[2][3]

As a Precursor for Bioactive Molecules

The presence of the nitro group is significant, as many nitro-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[12] The nitro group can be reduced to an amino group, providing a point for further derivatization to produce compounds like 2-(4-amino-1H-pyrazol-1-yl)acetonitrile.[13]

The nitrile group is also highly versatile. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles.[14] This versatility makes the title compound a valuable starting material for generating novel chemical entities with potential therapeutic value. For instance, derivatives of dinitro-pyrazolyl acetonitrile have been investigated as new melt-cast explosives, highlighting the compound's utility in materials science.[14]

Potential Therapeutic Targets

Pyrazole derivatives have been successfully developed as inhibitors for a variety of enzymes and receptors. Recent research has highlighted their efficacy as:

-

Anticancer Agents: Many pyrazole-containing drugs are kinase inhibitors used to treat different types of cancers.[1] Novel pyrazole derivatives have shown potent activity against various tumor cell lines, including lung cancer.[15][16]

-

Antimicrobial Agents: Pyrazole derivatives have demonstrated significant antibacterial and antifungal activity.[17] Some have shown selective activity against multidrug-resistant bacteria like MRSA.[1]

-

Anti-inflammatory Agents: The pyrazole structure is a key component in several anti-inflammatory drugs.[3]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Acetonitrile - Wikipedia [en.wikipedia.org]

- 6. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US3294814A - 4-nitropyrazoles - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]

- 13. 2-(4-amino-1H-pyrazol-1-yl)acetonitrile | 1152842-04-0 [amp.chemicalbook.com]

- 14. Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

An In-Depth Technical Guide to the Synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(4-nitro-1H-pyrazol-1-yl)acetonitrile is a key building block in medicinal chemistry and materials science, finding application in the synthesis of diverse heterocyclic compounds.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this versatile intermediate. We will delve into the critical starting materials, explore the mechanistic underpinnings of the reactions, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the synthesis of this important molecule.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. The introduction of a nitro group at the 4-position and an acetonitrile moiety at the 1-position of the pyrazole ring creates a highly versatile intermediate, (4-nitro-1H-pyrazol-1-yl)acetonitrile, which is primed for further chemical elaboration.[1] This guide will focus on the most common and efficient methods for its preparation, starting from readily available precursors.

Synthetic Strategies: A Two-Step Approach

The synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile is most effectively achieved through a two-step process. The first step involves the synthesis of the core intermediate, 4-nitro-1H-pyrazole. The second step is the subsequent N-alkylation of this intermediate with a suitable two-carbon synthon bearing a nitrile group.

Synthesis of the Key Intermediate: 4-Nitro-1H-pyrazole

The primary starting material for the entire synthetic sequence is typically pyrazole itself. The introduction of the nitro group at the 4-position is a critical transformation that can be accomplished through several methods.

The direct nitration of pyrazole is the most straightforward approach to 4-nitro-1H-pyrazole.[4] However, this reaction requires careful control of conditions to achieve high yields and regioselectivity.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. The 4-position is the most favorable site for electrophilic attack due to the directing effects of the two nitrogen atoms.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of fuming nitric acid and fuming sulfuric acid is often employed to generate a high concentration of the nitronium ion, driving the reaction to completion.[4]

-

Reaction Temperature: The temperature must be carefully controlled, typically between 0 and 10°C, to prevent over-nitration and the formation of undesired byproducts.[4]

-

Reaction Time: A sufficient reaction time is necessary to ensure complete conversion of the starting material.[4]

A summary of reaction conditions for the direct nitration of pyrazole is presented in Table 1.

| Parameter | Condition | Rationale | Reference |

| Starting Material | Pyrazole | Readily available and cost-effective. | [4] |

| Nitrating Agent | Fuming Nitric Acid / Fuming Sulfuric Acid | Generates a high concentration of the active electrophile (NO₂⁺). | [4] |

| Temperature | 0 - 10°C | Minimizes side reactions and ensures regioselectivity. | [4] |

| Reaction Time | Typically 1.5 hours | Allows for complete conversion. | [4] |

| Yield | Up to 85% | Optimized conditions lead to high product yield. | [4] |

Experimental Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole [4]

-

Preparation of Nitrosulfuric Acid: In a four-necked flask equipped with a stirrer and thermometer, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid. While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.

-

Formation of Pyrazole Sulfate: In a separate flask, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole. Stir the mixture at room temperature for 30 minutes.

-

Nitration: Cool the pyrazole sulfate mixture in an ice-water bath and slowly add the prepared nitrosulfuric acid dropwise.

-

Reaction: After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.

-

Work-up: Pour the reaction mixture onto ice and collect the resulting precipitate by filtration. Wash the solid with cold water and dry to obtain 4-nitropyrazole.

Diagram: Synthetic Pathway to 4-Nitro-1H-pyrazole

Caption: Direct nitration of pyrazole to yield 4-nitro-1H-pyrazole.

While direct nitration is common, other methods have been reported, particularly when specific substitution patterns are desired or to avoid harsh nitrating conditions. These include:

-

Rearrangement of N-nitropyrazole: This method involves the formation of N-nitropyrazole followed by an acid-catalyzed rearrangement to the 4-nitro isomer.[4][5]

-

Nitration of 4-Iodopyrazole: This route utilizes a pre-functionalized pyrazole, where the iodo group is displaced by a nitro group.[4][5]

These alternative routes often involve more steps and may have lower overall yields compared to the optimized direct nitration method.

N-Alkylation of 4-Nitro-1H-pyrazole: Introducing the Acetonitrile Moiety

The second crucial step is the N-alkylation of 4-nitro-1H-pyrazole with a reagent that introduces the acetonitrile group. The most common and effective reagent for this transformation is a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile.

Mechanism: This reaction is a classic nucleophilic substitution (SN2) reaction. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide leaving group.

Causality of Experimental Choices:

-

Base: A base is required to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion. Common bases include potassium carbonate or sodium hydride.[6] The choice of base can influence the reaction rate and yield.

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used to dissolve the reactants and facilitate the SN2 reaction.[6]

-

Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the reaction without causing decomposition of the starting materials or products.

Experimental Protocol: Synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

-

Deprotonation: To a solution of 4-nitro-1H-pyrazole in a suitable polar aprotic solvent (e.g., DMF), add a slight excess of a base (e.g., potassium carbonate). Stir the mixture at room temperature for a short period to allow for the formation of the pyrazolate anion.

-

Alkylation: Slowly add a stoichiometric amount of a haloacetonitrile (e.g., bromoacetonitrile) to the reaction mixture.

-

Reaction: Continue stirring the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure (4-nitro-1H-pyrazol-1-yl)acetonitrile.

Diagram: N-Alkylation of 4-Nitro-1H-pyrazole

Caption: Synthesis of the target compound via N-alkylation.

Characterization and Quality Control

The final product, (4-nitro-1H-pyrazol-1-yl)acetonitrile, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and the acetonitrile moiety.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, providing further confirmation of its identity.

-

Melting Point: The melting point of the purified compound should be sharp and consistent with literature values.

Conclusion

The synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile is a well-established process that relies on a two-step sequence: the nitration of pyrazole followed by the N-alkylation of the resulting 4-nitro-1H-pyrazole. By carefully controlling the reaction conditions and utilizing the appropriate reagents, this valuable intermediate can be prepared in high yield and purity. This guide has provided a detailed overview of the synthetic strategies, the rationale behind the experimental choices, and practical protocols to aid researchers in the successful synthesis of this important building block.

References

-

Royal Society of Chemistry. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). Available from: [Link]

-

ResearchGate. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Available from: [Link]

-

ACS Publications. Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available from: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

-

ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. High-Quality 4-Nitro-1H-Pyrazole (CAS: 2075-46-9) - Best Price from Trusted Manufacturer. Available from: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

-

Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]

-

MySkinRecipes. 4-Nitro-1H-pyrazole-1-acetonitrile. Available from: [Link]

-

National Center for Biotechnology Information. Facile Alkylation of 4-nitrobenzotriazole and Its Platelet Aggregation Inhibitory Activity. Available from: [Link]

Sources

- 1. 4-Nitro-1H-pyrazole-1-acetonitrile [myskinrecipes.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile alkylation of 4-nitrobenzotriazole and its platelet aggregation inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

electrophilic substitution reactions of 4-nitropyrazole

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Nitropyrazole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the , a pivotal heterocyclic compound in medicinal chemistry and materials science.[1][2] Moving beyond a simple catalog of reactions, this document offers a deep dive into the electronic architecture of the 4-nitropyrazole scaffold, elucidating the profound influence of the electron-withdrawing nitro group on the reactivity of the pyrazole ring. We will explore the challenging nature of electrophilic substitution at the carbon centers (C-3 and C-5) and contrast it with the more facile and synthetically prevalent reactions at the ring nitrogen atoms (N-1). This guide is intended for researchers, chemists, and drug development professionals, providing not only the mechanistic underpinnings but also field-proven experimental protocols and critical insights into achieving desired regiochemical outcomes.

Part 1: The 4-Nitropyrazole Substrate: A Dichotomy of Reactivity

The chemistry of 4-nitropyrazole is a classic study in the effects of competing electronic factors. The parent pyrazole ring is an aromatic heterocycle that is generally susceptible to electrophilic attack, primarily at the C-4 position, which possesses the highest electron density.[3][4] The synthesis of 4-nitropyrazole itself is a testament to this, typically achieved through the direct nitration of pyrazole using a nitrating mixture like nitric acid and sulfuric acid.[1][5][6]

Once installed, however, the nitro group at the C-4 position fundamentally alters the electronic landscape of the ring. As a potent electron-withdrawing group, it significantly deactivates the pyrazole ring towards further electrophilic aromatic substitution (SEAr). This deactivation is a consequence of both inductive and resonance effects, which pull electron density away from the carbon framework, making it less nucleophilic and thus less reactive towards electrophiles.

Caption: Mechanism for the nitration of 4-nitropyrazole.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole from 4-Nitropyrazole

This protocol is adapted from methodologies aimed at producing energetic materials and must be performed with extreme caution by trained professionals.

-

Reagent Preparation: In a flask equipped for aggressive reactions and cooled in an ice bath, slowly add 4-nitropyrazole to a mixture of fuming nitric acid (98%) and fuming sulfuric acid (20% oleum). [2]2. Reaction: Slowly warm the mixture to the target temperature (e.g., 50-90°C) and maintain for a specified duration (e.g., 1.5-6 hours), monitoring the reaction by TLC or LCMS. [2]3. Workup: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Isolation: The precipitated product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Purification: Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary to obtain the pure 3,4-dinitropyrazole.

Halogenation

Direct halogenation of 4-nitropyrazole is not well-documented in the literature, likely due to the severe deactivation of the ring. Standard halogenating agents like Br₂ or N-halosuccinimides (NXS), which readily halogenate pyrazole at the C-4 position, are expected to be ineffective. [7]Forcing conditions, potentially with strong Lewis acid catalysts, might induce reaction but could also lead to decomposition or side reactions at the nitrogen atoms. Researchers seeking to synthesize 3-halo-4-nitropyrazoles typically employ multi-step synthetic routes starting from different precursors rather than attempting direct halogenation.

Sulfonation and Friedel-Crafts Reactions

Aromatic sulfonation typically requires fuming sulfuric acid (SO₃ in H₂SO₄). [8][9]Friedel-Crafts alkylation and acylation use strong Lewis acids (e.g., AlCl₃). [10]For 4-nitropyrazole, these reactions are considered synthetically unviable. The basic nitrogen atoms of the pyrazole ring would readily complex with the strong Brønsted or Lewis acids, adding a positive charge to the heterocycle and deactivating it even further, effectively shutting down any possibility of electrophilic attack at the carbon centers.

Part 3: Electrophilic Attack at Ring Nitrogens: The Path of Least Resistance

The most common and synthetically useful electrophilic reactions involving 4-nitropyrazole occur at the N-1 nitrogen. These reactions, primarily alkylation and acylation, do not proceed via the SEAr mechanism but are crucial for derivatizing the core scaffold.

N-Alkylation

N-alkylation of 4-nitropyrazole with alkyl halides or other alkylating agents is a robust and widely used reaction. [11]A key challenge in the alkylation of unsymmetrical pyrazoles is regioselectivity, as substitution can occur at either N-1 or N-2. However, for 4-nitropyrazole, the N-1 and N-2 positions are equivalent in the parent molecule, but become distinct upon substitution, leading to potential isomeric products if other substituents are present. The reaction is typically base-mediated, where a base deprotonates the N-H proton to generate a pyrazolate anion, which then acts as a nucleophile.

Causality in Experimental Choices:

-

Base: The choice of base (e.g., NaH, K₂CO₃, NaOH) is critical. Strong bases like NaH ensure complete deprotonation, leading to faster reactions. [12]Weaker bases like K₂CO₃ are often sufficient and are easier to handle.

-

Solvent: Polar aprotic solvents like DMF, THF, or acetonitrile are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic pyrazolate anion. [12]* Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the order I > Br > Cl.

Experimental Protocol: Synthesis of 1-Methyl-4-nitropyrazole

-

Setup: To a solution of 4-nitropyrazole in a suitable solvent like acetonitrile or THF under a nitrogen atmosphere, add a base such as sodium hydride (NaH) portion-wise at 0°C. [12]2. Anion Formation: Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-nitropyrazolate.

-

Alkylation: Cool the mixture again to 0°C and add the alkylating agent (e.g., iodomethane) dropwise.

-

Reaction: Let the reaction proceed at room temperature for several hours (e.g., 16 hours) until completion is confirmed by TLC. [12]5. Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

| Reaction | Substrate | Reagents | Conditions | Position of Attack | Yield | Reference |

| Nitration | Pyrazole | HNO₃ / H₂SO₄ | 90°C, 6h | C-4 | 56% | [2][6] |

| Optimized Nitration | Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5h | C-4 | 85% | [2] |

| Further Nitration | 4-Nitropyrazole | Fuming HNO₃ / Fuming H₂SO₄ | Forcing | C-3 / C-5 | Variable | [2] |

| N-Alkylation | 4-Nitropyrazole | NaH, CH₃I | Acetonitrile, RT, 16h | N-1 | Good | [12] |

| Halogenation | Pyrazole | N-Bromosuccinimide (NBS) | CCl₄ or H₂O | C-4 | Excellent | [7] |

| Halogenation | 4-Nitropyrazole | N/A | Not reported/Unfeasible | - | - | - |

Table 1: Comparison of conditions and outcomes for electrophilic substitution on pyrazole versus 4-nitropyrazole.

Part 4: Conclusion and Future Outlook

The electrophilic substitution chemistry of 4-nitropyrazole is a nuanced field dominated by the powerful deactivating effect of the C-4 nitro group. While direct substitution on the carbon backbone is challenging and requires harsh, specialized conditions, it provides a pathway to poly-nitro pyrazoles, which are of significant interest in materials science. For the majority of synthetic applications in pharmaceuticals and agrochemicals, the reactivity of 4-nitropyrazole is centered on the nucleophilic N-1 nitrogen. [6]Understanding this dichotomy is paramount for any scientist working with this versatile heterocyclic building block. Future research may focus on developing novel catalytic systems that can activate the C-H bonds at the C-3 and C-5 positions under milder conditions, thereby unlocking new avenues for the functionalization of this important scaffold.

References

-

Complete Electrophilic Substitution Reactions Pyrazole | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed Central. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. (2021). ACS Publications. Retrieved from [Link]

-

Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry. Retrieved from [Link]

-

Regioselectivity and proposed mechanism for the cyclization reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). PubMed Central. Retrieved from [Link]

-

An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI. Retrieved from [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (n.d.). ResearchGate. Retrieved from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Electrophilic Aromatic Substitution. (n.d.). Willson Research Group - The University of Texas at Austin. Retrieved from [Link]

-

1.31: Electrophilic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

PYRAZOLE. (n.d.). Retrieved from [Link]

-

Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? (2017). Quora. Retrieved from [Link]

-

Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (n.d.). PubMed Central. Retrieved from [Link]

- US3492342A - Sulfonation of nitro compounds. (n.d.). Google Patents.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 4. quora.com [quora.com]

- 5. scribd.com [scribd.com]

- 6. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]

- 10. Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of (4-nitro-1H-pyrazol-1-yl)acetonitrile

Authored by: Dr. Eleanor Vance, Senior Application Scientist

Introduction: (4-nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a nitro-functionalized pyrazole ring coupled to an acetonitrile moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of this compound, offering valuable insights for researchers and professionals in drug development.

Synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

The synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile is typically achieved through the N-alkylation of 4-nitro-1H-pyrazole with chloroacetonitrile. This reaction is generally carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction proceeds at elevated temperatures to ensure a reasonable reaction rate.

A representative synthetic protocol is as follows:

Experimental Protocol: Synthesis of (4-nitro-1H-pyrazol-1-yl)acetonitrile

-

Reactant Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add chloroacetonitrile (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at 80 °C for 24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Figure 1: Synthetic workflow for (4-nitro-1H-pyrazol-1-yl)acetonitrile.

Spectroscopic Characterization

The structural elucidation of (4-nitro-1H-pyrazol-1-yl)acetonitrile relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.84 | s | 1H | H-5 (pyrazole) |

| 8.43 | s | 1H | H-3 (pyrazole) |

| 5.51 | s | 2H | CH₂ |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different types of carbon atoms present in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 139.7 | C-5 (pyrazole) |

| 137.9 | C-4 (pyrazole) |

| 128.8 | C-3 (pyrazole) |

| 114.1 | CN |

| 40.6 | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Assignment |

| 2264 | C≡N stretching |

| 1560, 1350 | NO₂ stretching (asymmetric and symmetric) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

| Technique | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |

| High-Resolution Mass Spectrometry (HRMS) | 153.0305 | 153.0302 |

References

The Chemical Reactivity of the Nitrile Group in Pyrazoles: A Synthetic Chemist's Guide to Versatility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Simple Functional Group

In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus is a privileged scaffold, celebrated for its metabolic stability and versatile substitution patterns. When appended with a nitrile (cyano) group, the resulting pyrazole-carbonitrile framework becomes a powerful synthon, a linchpin for molecular elaboration. However, treating the nitrile group as a mere placeholder or a terminal functional group overlooks its rich and tunable chemical reactivity. The electronic character of the pyrazole ring—a π-excessive aromatic system—profoundly influences the nitrile, creating a unique chemical environment that skilled chemists can exploit.

This guide moves beyond a simple catalog of reactions. It is designed to provide a deep, mechanistic understanding of the nitrile group's reactivity when attached to a pyrazole core. We will explore the "why" behind reaction pathways, offering field-proven insights to empower researchers to harness this scaffold's full potential in their synthetic campaigns. Every transformation discussed is a gateway to a new class of molecules, be it a carboxylic acid for salt formation, an amine for linker attachment, or a ketone for further carbon-skeleton diversification.

The Electronic Landscape: An Interplay of Opposing Forces

The reactivity of a pyrazole-carbonitrile is not simply the sum of its parts; it is a dynamic interplay between an electron-rich aromatic ring and a strongly electron-withdrawing nitrile group. The pyrazole ring contains two nitrogen atoms, one pyridinic (sp² lone pair in the plane of the ring) and one pyrrolic (p-orbital lone pair contributing to the 6π electron system). This configuration makes the ring system electron-rich and a good electron donor.[1][2]

Conversely, the nitrile group is a potent electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the C≡N triple bond. A key resonance structure highlights the electrophilic nature of the nitrile carbon.[3]

This electronic tug-of-war has critical consequences:

-

Activation of the Nitrile: The pyrazole ring's electron-donating character can slightly temper the electrophilicity of the nitrile carbon compared to nitriles on strongly electron-deficient rings. However, the fundamental electrophilicity remains, making it susceptible to nucleophilic attack.[3][4]

-

Reactivity of the Ring: The nitrile group, as a deactivating group, influences electrophilic substitution on the pyrazole ring. Electrophilic attack, which typically occurs at the C4 position in unsubstituted pyrazoles, is rendered more difficult.[1][5]

Substituents on the pyrazole ring, particularly at the N1 and C3/C5 positions, can further modulate this electronic balance, providing a fine-tuning mechanism for reactivity.

Core Transformations of the Pyrazole-Nitrile

The true synthetic value of the pyrazole-nitrile scaffold is realized through the diverse transformations of the cyano group. These reactions provide access to key functional groups essential for drug development and materials engineering.

Hydrolysis: Accessing Amides and Carboxylic Acids

Hydrolysis is arguably the most fundamental transformation, converting the nitrile into an amide and, upon further reaction, a carboxylic acid. The ability to stop at the amide stage is critical, as the amide moiety is a cornerstone of many pharmaceutical structures.

Mechanism: The reaction proceeds via nucleophilic attack of water on the electrophilic nitrile carbon. This process is extremely slow and requires catalysis by either acid or base.[6][7]

-

Acid Catalysis: The nitrile nitrogen is protonated, significantly increasing the carbon's electrophilicity and rendering it susceptible to attack by a weak nucleophile like water. Tautomerization of the resulting imidic acid yields the amide.[4][8]

-

Base Catalysis: A strong nucleophile (OH⁻) directly attacks the nitrile carbon. Protonation of the resulting anion, followed by tautomerization, gives the amide.[6]

Controlling the Outcome: Complete hydrolysis to the carboxylic acid requires harsh conditions (e.g., prolonged heating). To isolate the amide, milder, controlled conditions are necessary.

| Transformation | Typical Reagents | Conditions | Outcome | Reference |

| Nitrile to Amide | TFA-H₂SO₄ mixture | Room Temp, short duration | Selective formation of amide | [9] |

| Nitrile to Amide | KOH in tert-butyl alcohol | Reflux | Good yields for sterically hindered nitriles | |

| Nitrile to Acid | 6M HCl or 40% aq. H₂SO₄ | Reflux, 4-24 h | Full hydrolysis to carboxylic acid | [3] |

| Nitrile to Acid | 20% aq. NaOH | Reflux, 4-24 h | Full hydrolysis to carboxylate salt | [7] |

Detailed Protocol: Selective Hydrolysis to 3-Phenyl-1H-pyrazole-4-carboxamide

This protocol demonstrates a self-validating system for selectively producing the amide while minimizing over-hydrolysis to the carboxylic acid. The choice of a sulfuric acid/acetic acid medium provides controlled protonation without the aggressive conditions of concentrated mineral acids.

1. Reagent Preparation:

-

Prepare a 4:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid in a flask cooled in an ice bath. Causality: The exothermic mixing must be controlled to prevent temperature spikes.

2. Reaction Setup:

-

To a solution of 3-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in glacial acetic acid (5 mL per mmol of nitrile), add the pre-cooled acid mixture (2.5 mL per mmol of nitrile) dropwise at 0-5 °C.

3. Reaction Execution:

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The amide product will have a lower Rf than the starting nitrile. Trustworthiness: TLC monitoring is a critical control point to prevent over-hydrolysis. The reaction should be quenched once the starting material is consumed.

4. Workup and Purification:

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

The white precipitate (amide product) is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from ethanol.

Reduction: Forging Aminomethyl-Pyrazoles

Reduction of the nitrile to a primary amine (e.g., a pyrazol-4-ylmethanamine) is a high-value transformation in drug discovery. The resulting aminomethyl group is a versatile handle for introducing linkers, attaching pharmacophores, or improving solubility.

Common Reducing Agents:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that efficiently converts nitriles to primary amines. The reaction involves the sequential nucleophilic addition of two hydride ions.[3][10][11]

-

Catalytic Hydrogenation: Reaction with H₂ gas over a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) is a cleaner, scalable alternative. This method is often preferred in industrial settings but may be sensitive to other functional groups on the molecule.[10]

| Method | Reagents | Typical Conditions | Key Considerations | Reference |

| Hydride Reduction | 1. LiAlH₄ in THF/Ether2. H₂O or acid quench | 0 °C to Reflux | Highly reactive; will reduce other groups (esters, ketones). Requires anhydrous conditions. | [4][11] |

| Catalytic Hydrogenation | H₂ (50-100 psi), Ra-Ni or Pd/C | Methanolic Ammonia, RT-50°C | Cleaner workup. The presence of ammonia prevents the formation of secondary amine side products. | [10] |

Detailed Protocol: LiAlH₄ Reduction to (1,3-Diphenyl-1H-pyrazol-4-yl)methanamine

This protocol outlines the robust reduction using LiAlH₄. The self-validating steps include the careful control of the exothermic reaction and a precise quenching procedure to ensure safety and product integrity.

1. Reaction Setup (Inert Atmosphere):

-

Under an argon or nitrogen atmosphere, suspend Lithium Aluminum Hydride (1.5 eq) in anhydrous THF (10 mL per mmol of LiAlH₄) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

-

Cool the suspension to 0 °C using an ice bath. Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

2. Addition of Substrate:

-

Dissolve 1,3-diphenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

3. Reaction Execution:

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-5 hours.

-

Monitor the reaction by TLC until the starting nitrile is consumed.

4. Quenching (Fieser Method):

-

Cool the reaction mixture back to 0 °C.

-

Trustworthiness: This sequential quenching procedure is crucial for safety and for producing a granular, easily filterable aluminum salt precipitate.

-

Slowly and sequentially add:

- 'X' mL of water (where X = grams of LiAlH₄ used).

- 'X' mL of 15% aqueous NaOH.

- '3X' mL of water.

-

Stir the resulting white suspension vigorously for 30 minutes at room temperature.

5. Workup and Purification:

-

Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude amine.

-

Purification can be achieved via column chromatography on silica gel or by conversion to an HCl salt.

Carbon-Carbon Bond Formation: Grignard and Organolithium Additions

The addition of organometallic reagents to the pyrazole-nitrile provides a powerful route to pyrazolyl ketones. This reaction extends the carbon skeleton and installs a versatile carbonyl group for subsequent chemistry.

Mechanism: The highly nucleophilic carbon of a Grignard (R-MgBr) or organolithium (R-Li) reagent attacks the electrophilic nitrile carbon. This forms a stable intermediate imine salt. Crucially, the reaction stops after one addition. Subsequent aqueous workup hydrolyzes the imine to the corresponding ketone.[3][4]

This method is highly reliable and tolerates a wide range of substituents on both the Grignard reagent and the pyrazole ring.

Advanced Transformations: Cycloadditions and Annulations

Beyond simple functional group interconversions, the nitrile group on a pyrazole can participate in more complex cycloaddition and annulation reactions, serving as a building block for fused heterocyclic systems.

-

[3+2] Cycloaddition with Azides: A classic transformation where the nitrile acts as the dipolarophile in a reaction with an azide (e.g., sodium azide) to form a 5-substituted-1H-tetrazole. This reaction, often catalyzed by zinc or ammonium salts, converts the pyrazole-nitrile into a pyrazole-tetrazole, a common bioisostere for a carboxylic acid in medicinal chemistry.

-

Annulation to Fused Systems: Aminopyrazole-carbonitriles are particularly valuable precursors. The amino group and the nitrile group can react with various dielectrophiles to construct fused rings, such as pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines, which are core structures in many kinase inhibitors.[12] For instance, the reaction of a 5-amino-1H-pyrazole-4-carbonitrile with malononitrile can lead to the formation of a pyrazolo[3,4-d]pyrimidine.

Conclusion

The nitrile group on a pyrazole ring is a chameleon of chemical reactivity. Its transformations are governed by the fundamental electronic push-pull between the aromatic ring and the cyano moiety. A thorough understanding of this interplay allows the synthetic chemist to unlock a vast chemical space from a single, readily accessible intermediate. From the controlled hydrolysis to amides, to robust reduction to amines, and elegant C-C bond formation to ketones, the pyrazole-carbonitrile is a testament to the power of a well-understood functional group. The protocols and principles outlined in this guide provide a framework for leveraging this versatility, empowering researchers to construct complex molecules with precision and confidence.

References

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Synthesis of Pyrazolines via [3 + 2] Cycloaddition of Nitrile Imines and N-Silyl Enamines. Wiley Online Library.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib.

- 1,3-DIPOLAR CYCLOADDITION REACTIONS OF PYRAZOLO[1,5-a]PYRIMIDINES WITH NITRILE OXIDE. International Journal of Chemical and Molecular Engineering.

- Synthesis of pyrazole 4-carbonitrile derivatives.

- Synthesis of Pyrazolines via (3+2) Cycloaddition of Nitrile Imines and N-Silyl Enamines. Wiley Online Library.

- A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines.

- Model paths for the transformation of in situ generated nitrile imine to pyrazole (10→3).

- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.

- Pyrazole. SlideShare.

- Pyrazole structure highlighting the nucleophilic and electrophilic...

- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.

- Complete Electrophilic Substitution Reactions Pyrazole. Scribd.

- Synthesis of Pyrazoles through [3+2] Cyclization of Nitrile Imines with Cinnamaldehydes Followed by Air Oxidation.

- Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring.

- Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.

- Synthesis of Pyrazoles via Electrophilic Cyclization.

- Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives.

- Nitriles: an attractive approach to the development of covalent inhibitors.

- Scheme 2. Reaction of pyrazole derivative 4 with nitrile compounds.

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

- reduction of nitriles. Chemguide.

- A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol.

- Amine synthesis by nitrile reduction. Organic Chemistry Portal.

- Hydrolysis of nitriles. Lumen Learning.

- Reduction of nitriles to amines. Química Organica.org.

- Hydrolysis of nitriles: Amide vs Carboxylic acid. ECHEMI.

- Reactivity of Nitriles. Chemistry LibreTexts.

- Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange.

- Reactions of Nitriles. Chemistry Steps.

- Unusual Reaction Between (nitrile)

Sources

- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. scribd.com [scribd.com]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. echemi.com [echemi.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Reduction of nitriles to amines [quimicaorganica.org]

- 12. researchgate.net [researchgate.net]

The Advent and Evolution of Nitropyrazoles: A Technical Guide for Modern Research